molecular formula C47H76N14O8 B10850361 MeBut-RYYRIK-NH2

MeBut-RYYRIK-NH2

Cat. No.: B10850361
M. Wt: 965.2 g/mol
InChI Key: XDTYNZLRQJEAAQ-QABIKYMTSA-N
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Description

MeBut-RYYRIK-NH2 is a chemically modified peptide derived from the parent compound Ac-RYYRIK-NH2 (CAS: 200959-48-4), a hexapeptide with the sequence Arg-Tyr-Tyr-Arg-Ile-Lys, C-terminally amidated and N-terminally acetylated . This peptide is hypothesized to interact with G protein-coupled receptors (GPCRs), as Ac-RYYRIK-NH2 is cataloged in GPCRdb . Its molecular weight is approximately 939.12 g/mol, with a logP of -1.04, indicating moderate hydrophilicity . Storage conditions (-20°C) and solubility challenges (requiring heating and sonication) suggest stability and bioavailability limitations .

Properties

Molecular Formula

C47H76N14O8

Molecular Weight

965.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C47H76N14O8/c1-5-28(3)38(45(69)56-33(39(49)63)16-10-11-23-48)61-42(66)35(18-13-25-55-47(52)53)58-43(67)37(27-31-19-21-32(62)22-20-31)60-44(68)36(26-30-14-8-7-9-15-30)59-41(65)34(17-12-24-54-46(50)51)57-40(64)29(4)6-2/h7-9,14-15,19-22,28-29,33-38,62H,5-6,10-13,16-18,23-27,48H2,1-4H3,(H2,49,63)(H,56,69)(H,57,64)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t28-,29?,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

XDTYNZLRQJEAAQ-QABIKYMTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(C)CC

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

MeBut-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin support.

    Deprotection: The Fmoc protecting group is removed using a base such as piperidine.

    Coupling: The next amino acid, protected at the N-terminus with Fmoc, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product .

Chemical Reactions Analysis

Types of Reactions

MeBut-RYYRIK-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while substitution can result in analogs with altered biological activity .

Mechanism of Action

MeBut-RYYRIK-NH2 exerts its effects by binding to the nociceptin/orphanin FQ receptor (NOP receptor), a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways involving G proteins. This leads to the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity . These molecular events result in the modulation of pain perception and other physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Table 1: Key Properties of MeBut-RYYRIK-NH2 and Analogues
Compound Modification Molecular Weight (g/mol) logP Solubility Key Biological Activity
This compound Methyl butyrate ~1,000* ~0.5* Moderate (DMSO)* Hypothesized GPCR modulation
Ac-RYYRIK-NH2 Acetyl, amidated 939.12 -1.04 Low (aqueous) GPCR ligand (unspecified targets)
Ac-RYYRWK-NH2 Trp substitution 1,019.14 -0.78* Low (aqueous) NOP receptor partial agonist
mPEG-TK-NH2 PEGylation Variable -2.0* High (aqueous) Drug delivery, biocompatibility

*Estimated based on structural modifications.

Key Findings:

Lipophilicity and Bioavailability: The methyl butyrate group in this compound increases logP compared to Ac-RYYRIK-NH2 (-1.04 vs. In contrast, mPEG-TK-NH2’s polyethylene glycol (PEG) chain improves water solubility (logP ~-2.0) but may limit blood-brain barrier penetration .

Receptor Specificity: Ac-RYYRWK-NH2, with a tryptophan substitution (Trp replacing Ile), acts as a potent nociceptin/orphanin FQ peptide (NOP) receptor partial agonist . This highlights how single amino acid changes critically influence receptor selectivity. this compound’s GPCR interactions remain uncharacterized but may share targets with Ac-RYYRIK-NH2, such as opioid or neuropeptide receptors .

Stability issues (e.g., decomposition at room temperature) are common among peptides like Ac-RYYRIK-NH2, necessitating cold storage .

Pharmacokinetic and Pharmacodynamic Considerations

  • Absorption and Distribution :

    • This compound’s higher lipophilicity may improve intestinal absorption compared to Ac-RYYRIK-NH2 but could increase plasma protein binding, reducing free drug availability.
    • Analogues like Ac-RYYRWK-NH2 exhibit prolonged half-lives due to structural stability, a trait this compound may share .
  • Metabolism and Excretion :

    • Peptides are typically metabolized by proteases; methylation or butyrate groups (as in this compound) could delay enzymatic degradation, extending half-life .
  • Toxicity and Safety: Limited data exist for this compound, but Ac-RYYRIK-NH2’s safety profile includes standard peptide handling precautions (e.g., avoiding inhalation, skin contact) .

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